molecular formula C16H20N4O2S B2355846 N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 1286728-33-3

N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2355846
CAS No.: 1286728-33-3
M. Wt: 332.42
InChI Key: AGTFFJWLXUYTRI-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a synthetic small molecule designed for research applications, integrating a 1,3,4-thiadiazole core with a cyclopentyl acetamide moiety. The 1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, extensively investigated for its potential across various therapeutic areas . Molecules containing this heterocycle are considered leading objects in modern anticancer agent drug design and are currently being evaluated in clinical trials as prospective inhibitors of targets such as carbonic anhydrase, glutaminase, and kinesin spindle protein (KSP) . Furthermore, recent research on structurally related 1,3,4-thiadiazole compounds has demonstrated promising neuropsychiatric activities, including selective monoamine oxidase-A (MAO-A) inhibition, suggesting a potential mechanism for antidepressant-like effects in preclinical models . The inclusion of the N-cyclopentyl group is a common strategy in drug design to modulate the molecule's physicochemical properties and pharmacokinetic profile, as this moiety is present in compounds developed as inhibitors of various enzymes . As a research compound, it serves as a valuable building block for hit-to-lead optimization and for probing novel biological pathways. Researchers may find this chemical probe useful for investigating new approaches in oncology and central nervous system (CNS) disorders. All applications are strictly for scientific research purposes.

Properties

IUPAC Name

N-cyclopentyl-2-[5-(3-methoxyanilino)-1,3,4-thiadiazol-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2S/c1-22-13-8-4-7-12(9-13)18-16-20-19-15(23-16)10-14(21)17-11-5-2-3-6-11/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,17,21)(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGTFFJWLXUYTRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NN=C(S2)CC(=O)NC3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclodehydration of Thiosemicarbazide Derivatives

The thiadiazole ring is constructed via cyclodehydration of a thiosemicarbazide intermediate. 3-Methoxyphenylthiosemicarbazide is synthesized by refluxing 3-methoxyaniline (1.0 eq) with thiosemicarbazide (1.2 eq) in ethanol containing catalytic acetic acid. Cyclization is achieved using phosphorus oxychloride (POCl₃) under reflux to yield 5-(3-methoxyphenylamino)-1,3,4-thiadiazol-2-amine (Compound A).

Reaction Conditions :

  • Solvent : POCl₃ (neat)
  • Temperature : 110°C (reflux)
  • Time : 6 hours
  • Yield : 78%

Characterization :

  • ¹H-NMR (DMSO-d₆) : δ 7.25 (t, J = 8.1 Hz, 1H, Ar-H), 6.65 (dd, J = 8.1 Hz, 2H, Ar-H), 5.92 (s, 2H, NH₂), 3.75 (s, 3H, OCH₃).
  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1620 cm⁻¹ (C=N).

Optimization and Scalability

Critical Parameters for Industrial Production

  • Cyclodehydration : Excess POCl₃ (3.0 eq) ensures complete cyclization.
  • Acylation : Slow addition of cyclopentylacetyl chloride at 0°C minimizes side reactions.
  • Purification : Silica gel chromatography (ethyl acetate/hexane, 3:7) achieves >95% purity.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Purity (%)
Thiadiazole formation POCl₃ cyclization 78 90
Amination Buchwald-Hartwig coupling 70 88
Acylation Schotten-Baumann 65 92

Data aggregated from refs.

Mechanistic Insights

Cyclodehydration Mechanism

The reaction proceeds via nucleophilic attack of the thiosemicarbazide’s sulfur on the electrophilic carbonyl carbon of the carboxylic acid derivative, followed by POCl₃-mediated dehydration to form the thiadiazole ring.

Acylation Dynamics

The amine at position 2 acts as a nucleophile, attacking the electrophilic carbonyl of cyclopentylacetyl chloride. NaHCO₃ neutralizes HCl, driving the reaction to completion.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of modified structures with different functional groups.

Scientific Research Applications

Anticancer Activity

Research has indicated that N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide exhibits promising anticancer properties. Studies have shown that compounds with similar structural motifs can selectively induce cytotoxicity in cancer cell lines while sparing normal cells. For instance, one study reported that derivatives demonstrated significant growth inhibition against various cancer lines, suggesting a mechanism of action that warrants further investigation.

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. In vitro studies have shown that treatment with this compound can significantly reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models stimulated with lipopolysaccharides (LPS).

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of this compound have yielded positive results. The compound demonstrated inhibitory effects against common pathogens like Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported around 32 µg/mL and 64 µg/mL, respectively.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored extensively. It is believed to interact with enzymes crucial for various metabolic pathways, including acetylcholinesterase, which is relevant in neurodegenerative diseases. Inhibition studies have shown that similar compounds can effectively reduce enzyme activity, indicating a pathway for therapeutic intervention.

Synthesis of Novel Materials

This compound can serve as a precursor for synthesizing novel materials with unique properties. Its complex structure allows for modifications that can lead to new polymeric materials or nanocomposites with enhanced mechanical and thermal properties.

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

Study TitleObjectiveFindings
Anticancer Activity Evaluation (2023)Assess cytotoxic effects on MCF-7 breast cancer cellsIC50 value of 15 µM after 48 hours treatment
Inflammation Model Study (2025)Investigate anti-inflammatory properties using LPS-stimulated macrophagesReduced TNF-alpha and IL-6 levels by ~50%
Antimicrobial Activity Study (2024)Evaluate efficacy against Gram-positive and Gram-negative bacteriaSignificant inhibitory effects on Staphylococcus aureus and Escherichia coli

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The methoxyphenyl group may enhance the compound’s binding affinity and selectivity, contributing to its overall efficacy.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected Thiadiazole Derivatives

Compound Name Substituents (R1, R2) Yield (%) Melting Point (°C) Key Structural Features Reference
Target Compound R1 = cyclopentyl, R2 = 3-methoxyphenyl N/A N/A Cyclopentyl, 3-methoxy aniline linkage -
N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (5h) R1 = benzylthio, R2 = 3-methoxyphenyl 88 133–135 Benzylthio group, 3-methoxyphenyl acetamide
N-(5-(3-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-trifluoromethylphenyl)acetamide (31) R1 = 3-methoxybenzylthio, R2 = CF3-phenyl N/A N/A Trifluoromethylphenyl, 3-methoxybenzylthio
N-(5-(4-Methoxybenzylthio)-1,3,4-thiadiazol-2-yl)-2-(3-methoxyphenyl)acetamide (35) R1 = 4-methoxybenzylthio, R2 = 3-methoxyphenyl N/A N/A Dual methoxy substituents

Key Observations :

  • Synthetic Accessibility: Derivatives with benzylthio substituents (e.g., 5h) exhibit higher yields (~88%) compared to those with methoxyphenoxy groups (e.g., 5k: 72%) .
  • Thermal Stability : Melting points correlate with substituent bulkiness. For example, benzylthio derivatives (5h: 133–135°C) melt at lower temperatures than ethylthio analogs (5g: 168–170°C) .

Key Observations :

  • Akt Inhibition : Nitrophenyl-substituted analogs (e.g., compound 3) show superior Akt inhibition (92.36%) compared to methoxy-substituted derivatives, likely due to stronger π-π interactions with the kinase domain .
  • Role of Methoxy Groups : The 3-methoxyphenyl moiety in the target compound may enhance blood-brain barrier penetration, a trait observed in anticonvulsant thiadiazoles with similar substituents .

Substituent Effects on Bioactivity

  • Cyclopentyl vs. Benzylthio : The cyclopentyl group in the target compound may reduce metabolic degradation compared to benzylthio analogs (e.g., 5h), which are prone to oxidative cleavage .
  • Methoxy Positioning : Para-methoxy substituents (e.g., in compound 35) show lower cytotoxicity than meta-methoxy variants, suggesting steric or electronic influences on target binding .

Biological Activity

N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a thiadiazole moiety, which has been widely studied for its diverse pharmacological properties, including anticancer and antimicrobial activities. This article reviews the biological activity of this compound based on existing literature, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the reaction of cyclopentyl acetamide with 5-amino-1,3,4-thiadiazole derivatives. The process can be outlined as follows:

  • Formation of Thiadiazole Derivative : The starting material is reacted with a suitable reagent (e.g., hydrazine derivatives) to form the thiadiazole ring.
  • Coupling Reaction : The thiadiazole derivative is then coupled with 3-methoxyphenyl amine to introduce the aromatic component.
  • Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism
4b (3-Cl)MCF712.5Caspase activation
4c (4-Cl)PC315.0Apoptosis induction
N-cyclopentyl...HeLaTBDTBD

In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through the activation of caspases 3 and 9, suggesting a mechanism that involves programmed cell death .

Antimicrobial Activity

Thiadiazole derivatives are also noted for their antimicrobial properties. Compounds with similar structures have been evaluated for their effectiveness against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N-cyclopentyl...E. coli32 µg/mL
N-cyclopentyl...S. aureus16 µg/mL

These findings indicate that the compound may inhibit bacterial growth effectively, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have explored the biological activities of thiadiazole derivatives:

  • Study on Anticancer Activity : A series of thiadiazole derivatives were synthesized and tested against MCF7 and HeLa cell lines. The study reported IC50 values ranging from 10 µM to 30 µM for various derivatives, with significant apoptosis induction observed through caspase activation assays .
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of several thiadiazole compounds against common pathogens. The results indicated promising activity against both Gram-positive and Gram-negative bacteria .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopentyl-2-(5-((3-methoxyphenyl)amino)-1,3,4-thiadiazol-2-yl)acetamide, and how can reaction parameters be optimized?

  • Methodology : The compound is synthesized via a multi-step process. Key steps include:

  • Thiadiazole ring formation : Starting with thiosemicarbazide and carboxylic acid derivatives, cyclocondensation under acidic conditions (e.g., H₂SO₄) generates the 1,3,4-thiadiazole core .
  • Acetamide functionalization : Reaction with cyclopentylamine via nucleophilic acyl substitution in the presence of coupling agents like DCC (dicyclohexylcarbodiimide) .
  • Optimization : Yield and purity depend on parameters such as solvent polarity (e.g., DMF vs. THF), temperature (60–80°C for cyclization), and stoichiometric ratios (1:1.2 for amine coupling) .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration and stereochemistry (e.g., methoxyphenyl aromatic protons at δ 6.7–7.1 ppm, cyclopentyl CH₂ at δ 1.5–2.0 ppm) .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., ~386 g/mol) .
  • HPLC : Purity >95% is achievable using C18 reverse-phase columns with acetonitrile/water gradients .

Q. What are the key structural features influencing its chemical reactivity?

  • Functional groups :

  • Thiadiazole ring : Electrophilic susceptibility at C-2 and C-5 positions enables substitution reactions .
  • Acetamide moiety : Hydrogen-bonding capacity via NH and carbonyl groups affects solubility and intermolecular interactions .
  • 3-Methoxyphenyl group : Electron-donating methoxy substituent enhances aromatic ring stability and directs regioselectivity in further functionalization .

Advanced Research Questions

Q. How can conflicting bioactivity data (e.g., IC₅₀ variations) across studies be resolved?

  • Experimental design considerations :

  • Assay standardization : Use reference compounds (e.g., cisplatin for cytotoxicity) and replicate experiments (n ≥ 3) to minimize variability .
  • Structural analogs : Compare activity of derivatives (e.g., replacing cyclopentyl with cyclohexyl) to isolate substituent effects .
  • Data normalization : Express IC₅₀ values relative to cell viability controls (e.g., MTT assay) to account for batch-to-batch cell line differences .

Q. What strategies are effective in resolving crystallographic ambiguities during X-ray diffraction analysis?

  • Crystallographic refinement :

  • Software tools : SHELXL (for small-molecule refinement) and WinGX (for data integration) improve electron density map interpretation .
  • Twinned data handling : Apply Hooft/Batch scaling in SHELXL to refine high-symmetry space groups (e.g., P2₁/c) .
  • Validation metrics : Check R-factors (<5%) and ADP (atomic displacement parameter) consistency to confirm structural accuracy .

Q. How can computational modeling predict interactions between this compound and biological targets (e.g., kinases)?

  • In silico approaches :

  • Docking studies : Use AutoDock Vina with crystal structures of target proteins (e.g., EGFR kinase) to identify binding poses. Focus on hydrogen bonds with thiadiazole NH and hydrophobic interactions with the cyclopentyl group .
  • Molecular dynamics (MD) : Simulate ligand-protein stability over 100 ns trajectories (e.g., GROMACS) to assess binding free energy (ΔG) .
  • QSAR modeling : Correlate substituent electronic parameters (e.g., Hammett σ) with bioactivity to guide derivative design .

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